molecular formula C22H24N6O B6504668 3-{1-[(1H-1,3-benzodiazol-2-yl)methyl]piperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1396854-11-7

3-{1-[(1H-1,3-benzodiazol-2-yl)methyl]piperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B6504668
CAS No.: 1396854-11-7
M. Wt: 388.5 g/mol
InChI Key: NDGSVCUSBACYBS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a triazolone core, a piperidine ring, a benzimidazole moiety, and a phenyl group. The triazolone ring (1,2,4-triazol-5-one) is known for its stability and pharmacological relevance, while the benzimidazole group contributes to aromatic interactions in biological systems. The piperidine ring enhances solubility and bioavailability, and the phenyl group may influence binding affinity to hydrophobic targets.

Properties

IUPAC Name

5-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-26-22(29)28(17-7-3-2-4-8-17)21(25-26)16-11-13-27(14-12-16)15-20-23-18-9-5-6-10-19(18)24-20/h2-10,16H,11-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGSVCUSBACYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=NC4=CC=CC=C4N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its combination of functional groups. Below is a comparative analysis with structurally analogous molecules:

Compound Name Key Structural Features Biological Activities Source
Target Compound Triazolone core, benzimidazole-methyl-piperidine, phenyl Potential anticancer, neuroprotective (inferred from structural analogs)
3-[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one Fluorinated benzoyl and fluorophenyl groups, triazolone core Strong anticancer, neuroprotective
3-(1-(2-(Ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one Ethylthio benzoyl group, triazolone core Antimicrobial, enzyme inhibition
5-[1-(3-Methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Methoxybenzoyl and methoxybenzyl groups, triazolone core Antifungal, anti-inflammatory (inferred from methoxy analogs)
4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine Simplified triazole-piperidine structure Moderate enzyme inhibition (limited scope due to lack of aromatic substituents)

Key Differentiators

Benzimidazole vs. Benzoic Acid Derivatives : The benzimidazole group in the target compound provides enhanced π-π stacking and hydrogen-bonding capabilities compared to fluorinated or methoxy-substituted benzoyl groups in analogs .

Triazolone Core : Unlike simpler triazoles (e.g., 1,2,3-triazoles), the triazolone ring improves metabolic stability and binding specificity to enzymes like kinases or proteases .

Methoxy groups (e.g., ) increase electron density, favoring interactions with polar residues in target proteins.

Physicochemical Properties

Property Target Compound Fluorinated Analog Methoxy Analog
Molecular Weight ~450 g/mol (est.) 428.41 g/mol 438.47 g/mol
LogP ~3.5 (predicted) 3.8 2.9
Hydrogen Bond Donors 1 (NH triazolone) 1 1
Hydrogen Bond Acceptors 6 7 8

The target compound’s moderate LogP balances solubility and membrane permeability, while its benzimidazole group may reduce metabolic clearance compared to simpler analogs .

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